molecular formula C20H13N3O4S B5978965 N-1,3-benzothiazol-2-yl-4-(4-nitrophenoxy)benzamide

N-1,3-benzothiazol-2-yl-4-(4-nitrophenoxy)benzamide

Cat. No. B5978965
M. Wt: 391.4 g/mol
InChI Key: WGKUEYWLVSBZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzothiazol-2-yl-4-(4-nitrophenoxy)benzamide, also known as BNT-1, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. BNT-1 is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cell signaling pathways. In

Mechanism of Action

N-1,3-benzothiazol-2-yl-4-(4-nitrophenoxy)benzamide exerts its inhibitory effect on PTPs by binding to the active site of the enzyme and preventing its dephosphorylation activity. This leads to the accumulation of phosphorylated proteins, which can result in altered signaling pathways and cellular processes. The specific mechanism of action of N-1,3-benzothiazol-2-yl-4-(4-nitrophenoxy)benzamide on different PTPs is still being investigated.
Biochemical and Physiological Effects:
N-1,3-benzothiazol-2-yl-4-(4-nitrophenoxy)benzamide has been shown to have potent anti-cancer and anti-inflammatory effects in vitro and in vivo. In cancer cells, N-1,3-benzothiazol-2-yl-4-(4-nitrophenoxy)benzamide induces cell cycle arrest and apoptosis, leading to decreased tumor growth and metastasis. In autoimmune diseases, N-1,3-benzothiazol-2-yl-4-(4-nitrophenoxy)benzamide has been shown to reduce inflammation and improve disease symptoms in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-1,3-benzothiazol-2-yl-4-(4-nitrophenoxy)benzamide in lab experiments is its high selectivity towards PTPs, which allows for specific inhibition of these enzymes without affecting other cellular processes. Additionally, N-1,3-benzothiazol-2-yl-4-(4-nitrophenoxy)benzamide has been shown to have good stability and solubility in aqueous solutions, making it suitable for in vitro and in vivo studies. However, one of the limitations of using N-1,3-benzothiazol-2-yl-4-(4-nitrophenoxy)benzamide is its relatively low potency compared to other PTP inhibitors, which may require higher concentrations of the compound to achieve the desired effect.

Future Directions

There are several future directions for the research and development of N-1,3-benzothiazol-2-yl-4-(4-nitrophenoxy)benzamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the specific mechanism of action of N-1,3-benzothiazol-2-yl-4-(4-nitrophenoxy)benzamide on different PTPs needs to be further elucidated to better understand its therapeutic potential. Another area of research is the investigation of N-1,3-benzothiazol-2-yl-4-(4-nitrophenoxy)benzamide in combination with other anti-cancer or anti-inflammatory agents to determine its synergistic effects. Finally, the in vivo efficacy and safety of N-1,3-benzothiazol-2-yl-4-(4-nitrophenoxy)benzamide need to be further evaluated in preclinical and clinical studies.

Synthesis Methods

The synthesis of N-1,3-benzothiazol-2-yl-4-(4-nitrophenoxy)benzamide involves the reaction of 4-nitrophenol with 2-aminobenzothiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 4-(chlorocarbonyl)benzoic acid to yield the final product. The synthesis of N-1,3-benzothiazol-2-yl-4-(4-nitrophenoxy)benzamide is a multi-step process that requires careful purification and characterization of each intermediate.

Scientific Research Applications

N-1,3-benzothiazol-2-yl-4-(4-nitrophenoxy)benzamide has been extensively studied for its potential application in cancer research, as PTPs are known to play a critical role in tumor growth and metastasis. N-1,3-benzothiazol-2-yl-4-(4-nitrophenoxy)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. Additionally, N-1,3-benzothiazol-2-yl-4-(4-nitrophenoxy)benzamide has also been investigated for its potential application in the treatment of autoimmune diseases, as PTPs are involved in the regulation of immune responses.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(4-nitrophenoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4S/c24-19(22-20-21-17-3-1-2-4-18(17)28-20)13-5-9-15(10-6-13)27-16-11-7-14(8-12-16)23(25)26/h1-12H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKUEYWLVSBZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-4-(4-nitrophenoxy)benzamide

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